Duloxetine-d7 Maleate
Description
Advancements in Stable Isotope Labeling Techniques within Chemical Biology and Drug Discovery
The field of stable isotope labeling has seen significant progress, driven by the need for more sensitive and precise analytical methods in chemical biology and drug discovery. scispace.com Techniques such as metabolic labeling, where organisms or cells are grown in media enriched with stable isotopes, and chemical synthesis, which allows for site-specific incorporation of isotopes, have become routine. rsc.org The combination of these labeling strategies with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized our ability to study biological systems. acs.orgnih.gov
In drug discovery, stable isotope-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org They enable the identification and quantification of a drug and its metabolites in complex biological matrices. Furthermore, advanced techniques like stable isotope-resolved metabolomics (SIRM) allow for the dynamic tracking of metabolic fluxes and the impact of a drug on cellular metabolism. nih.gov These methods provide a systems-level understanding of a drug's effect, accelerating the identification of new drug targets and the development of more effective therapeutic agents. nih.gov
Mechanistic Insights Derived from Deuterium (B1214612) Incorporation in Active Pharmaceutical Ingredients
The substitution of hydrogen with its heavier isotope, deuterium, in an active pharmaceutical ingredient (API) can provide profound mechanistic insights. This is primarily due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to a slower rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. scispace.com By strategically placing deuterium at specific sites within a molecule, researchers can determine whether a particular C-H bond cleavage is a rate-determining step in a metabolic pathway or a chemical reaction. scispace.com
This "deuterium-switching" approach has been instrumental in understanding the mechanisms of drug metabolism by cytochrome P450 enzymes. By observing a significant KIE, scientists can infer the site of metabolic attack on a drug molecule. This knowledge is invaluable for designing "metabolically blocked" drug analogs with improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. Beyond metabolism, deuterium labeling is also used to probe enzymatic mechanisms and reaction pathways in various biological processes. scispace.com
Contextual Overview of Duloxetine (B1670986) in Pre-clinical and Mechanistic Research
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder and other conditions. Its mechanism of action involves blocking the serotonin (B10506) and norepinephrine (B1679862) transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. researchgate.net In preclinical and mechanistic research, duloxetine has been extensively studied to understand its neuropharmacological profile and its effects on various physiological systems. researchgate.netcore.ac.ukmontclair.edu
Preclinical studies in animal models have been crucial in elucidating the downstream effects of duloxetine's primary mechanism. researchgate.netresearchgate.net These investigations have explored its impact on neuronal plasticity, gene expression, and the function of various brain circuits. core.ac.ukmontclair.edu Mechanistic studies often compare the effects of duloxetine to other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and other SNRIs, to differentiate their pharmacological profiles. researchgate.net This body of research provides a foundational understanding of how duloxetine exerts its therapeutic effects and has paved the way for exploring its potential in other therapeutic areas. nih.gov
Rationale and Scope of Academic Inquiry into Duloxetine-d7 Maleate (B1232345)
The synthesis and study of Duloxetine-d7 Maleate, a deuterated analog of duloxetine, is a logical progression in the scientific investigation of this important pharmaceutical compound. The rationale for its use in academic inquiry stems from the powerful insights that can be gained through stable isotope labeling. By incorporating seven deuterium atoms at specific positions within the duloxetine molecule, researchers can utilize this compound as an internal standard for quantitative bioanalytical assays. The known mass difference between the deuterated and non-deuterated forms allows for precise and accurate measurement of duloxetine concentrations in biological samples using mass spectrometry.
The scope of academic inquiry into this compound primarily focuses on its application in pharmacokinetic and metabolic studies. Researchers can co-administer Duloxetine and this compound to investigate the parent drug's metabolic fate without the confounding variable of inter-individual differences in metabolism. This approach, known as a "pseudo-racemate" study, can provide definitive information on the metabolic pathways of duloxetine and the potential for metabolic switching. Furthermore, this compound can be used to investigate the kinetic isotope effect on duloxetine's metabolism, providing deeper mechanistic understanding of the enzymes involved in its biotransformation.
Properties
Molecular Formula |
C₂₂H₁₆D₇NO₅S |
|---|---|
Molecular Weight |
420.53 |
Synonyms |
(γS)-N-Methyl-γ-(1-naphthalenyloxy-d7)-2-thiophenepropanamine Maleate; (+)-(S)-N-Methyl-γ-(1-naphthyloxy-d7)-2-thiophenepropylamine Maleate; LY-248686 Maleate; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Duloxetine D7 Maleate
Strategies for Regioselective Deuterium (B1214612) Incorporation in Complex Organic Syntheses
The synthesis of Duloxetine-d7 Maleate (B1232345) requires precise methods to introduce deuterium atoms at specific positions within the molecule. This regioselectivity is crucial for creating a stable isotopic label that does not interfere with the compound's intrinsic chemical properties.
Deuteration of Naphthalene (B1677914) Moiety within Duloxetine (B1670986) Structure
A primary strategy for producing Duloxetine-d7 involves the deuteration of the naphthalene ring system. This is typically achieved by using a deuterated precursor, such as 1-naphthol-d8 (B3044119) or 1-fluoronaphthalene-d7. veeprho.comsmolecule.com The synthesis then proceeds by coupling this deuterated naphthalene intermediate with the non-deuterated side chain. For example, the alkoxide of (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropan-1-amine can be reacted with 1-fluoronaphthalene-d7 to yield the deuterated duloxetine backbone. google.com This method ensures that all seven non-labile hydrogen positions on the naphthalene ring are replaced with deuterium.
Optimization of Deuterium Exchange Efficiency for High Isotopic Purity
Achieving high isotopic purity is paramount for the utility of Duloxetine-d7 as an internal standard. Manufacturers often report isotopic purity greater than 95%, with some lots reaching 97% d7, and minimal presence of d0, d1, or d2 isotopologues. lgcstandards.com The efficiency of the deuterium incorporation is highly dependent on the chosen synthetic route and the purity of the deuterated starting materials. Post-synthetic hydrogen-deuterium exchange is generally less common due to lower selectivity and the potential for incomplete deuteration.
Advanced Synthetic Routes to Duloxetine-d7 Maleate
Selection of Deuterated Precursors and Reagents
The choice of deuterated precursors is a critical decision in the synthesis of this compound. As mentioned, 1-Naphthol-d8 is a key starting material for introducing the d7-naphthalene group. veeprho.com Other deuterated reagents can be used to introduce deuterium at different positions. For instance, in the synthesis of a related compound, duloxetine-d5, deuterated dimethylamine-d6 hydrochloride and paraformaldehyde-d2 were utilized in a Mannich reaction. researchgate.netresearchgate.net This highlights the modularity of the synthetic approach, allowing for the preparation of various isotopically labeled versions of duloxetine.
Stereochemical Considerations in Deuterated Duloxetine Synthesis
Duloxetine possesses a single chiral center, and the (S)-enantiomer is the pharmacologically active form. nih.goviucr.org Therefore, synthetic routes must control the stereochemistry at this center. This is often achieved through the use of chiral building blocks or through resolution of a racemic mixture. For example, the synthesis can start from an enantiomerically pure precursor like (S)-3-chloro-1-(2-thienyl)-1-propanol. researchgate.net Alternatively, a racemic intermediate can be resolved using a chiral acid, such as (S)-mandelic acid, to isolate the desired (S)-enantiomer before proceeding with the final synthetic steps. researchgate.netiucr.org The stereochemical integrity must be maintained throughout the synthesis to yield the correct (S)-Duloxetine-d7 enantiomer.
Comprehensive Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Purity
In ¹H-NMR (Proton NMR) spectroscopy of this compound, the most telling evidence for successful deuteration is the significant reduction or complete absence of signals in the aromatic region that correspond to the protons of the naphthalene ring. A standard ¹H-NMR spectrum of non-deuterated duloxetine would show a complex multiplet pattern for these seven naphthyl protons. In the deuterated analogue, the disappearance of these signals confirms that the H/D exchange has occurred at the intended positions. The remaining protons of the molecule, such as those on the thiophene (B33073) ring, the propyl chain, and the N-methyl group, should exhibit their characteristic chemical shifts and coupling patterns, confirming that the rest of the molecular structure is intact. cleanchemlab.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for characterizing this compound, providing definitive confirmation of its elemental composition and a detailed profile of its isotopic enrichment. americanpharmaceuticalreview.com HRMS accurately measures the mass-to-charge ratio (m/z) of the parent ion, allowing for the experimental determination of its molecular formula, C₂₂H₁₆D₇NO₅S, and molecular weight, approximately 420.53 g/mol . vivanls.comlgcstandards.compharmaffiliates.com
A key application of HRMS in this context is the detailed analysis of isotopic abundance and purity. The mass spectrum reveals a distribution of isotopologues, from d0 (non-deuterated) to d7 (fully deuterated). By analyzing the relative intensities of these peaks, the isotopic purity can be precisely quantified. This analysis confirms that the desired d7 isotopologue is the most abundant species and determines the percentage of lesser-deuterated molecules. For instance, a representative batch analysis might show an isotopic purity of over 98%, with a specific distribution across the different isotopologues. lgcstandards.com
The data below, from a certificate of analysis, illustrates a typical isotopic distribution for this compound. lgcstandards.com
| Isotopologue | Normalized Intensity (%) |
|---|---|
| d0 | 0.04 |
| d1 | 0.02 |
| d2 | 0.05 |
| d3 | 0.00 |
| d4 | 0.00 |
| d5 | 0.09 |
| d6 | 12.89 |
| d7 | 86.91 |
This level of detailed analysis is crucial for applications where this compound is used as an internal standard, as high isotopic purity is necessary for accurate quantification in mass spectrometry-based assays. veeprho.comforensicresources.org
Chromatographic Purity Assessment and Impurity Profiling (e.g., HPLC, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the chemical purity of this compound and for identifying and quantifying any impurities. lcms.cz These methods separate the main compound from any process-related impurities or potential degradants, ensuring the quality and reliability of the standard. chimia.cheurofins.com
A typical purity analysis for this compound employs a reversed-phase HPLC (RP-HPLC) method. researchgate.net Such methods often utilize a C8 or C18 analytical column with a gradient elution mobile phase. The mobile phase commonly consists of an aqueous component (e.g., a phosphate (B84403) buffer at a controlled pH) and an organic modifier, such as acetonitrile (B52724). derpharmachemica.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 215 nm, 217 nm, or 220 nm. lgcstandards.comderpharmachemica.comscispace.com The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For example, a high-quality batch of this compound will exhibit a chromatographic purity of greater than 95%, with specific batches showing values such as 97.92%. lgcstandards.com
Advanced Bioanalytical Method Development and Validation Utilizing Duloxetine D7 Maleate As an Internal Standard
Theoretical Principles of Stable Isotope Internal Standards in Quantitative Analytical Chemistry
In quantitative analytical chemistry, particularly in methods involving mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. nebiolab.comsussex-research.com An SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15). sussex-research.com
The fundamental principle behind the effectiveness of an SIL-IS, such as Duloxetine-d7 Maleate (B1232345), is that it is chemically almost identical to the analyte, duloxetine (B1670986). chromforum.org This near-identical chemical nature ensures that the SIL-IS and the analyte exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. chromforum.orgtexilajournal.com Any variations or losses of the analyte that may occur during extraction from a complex biological matrix like plasma or during the analytical run are mirrored by the SIL-IS. nebiolab.com
By adding a known concentration of the SIL-IS to the sample at the beginning of the analytical process, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This ratio remains constant even if there are variations in sample recovery or instrument response, thereby correcting for potential errors and leading to more reliable and reproducible results. nebiolab.com Deuterated standards like Duloxetine-d7 Maleate are particularly favored because they co-elute with the analyte, providing the most effective compensation for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. chromforum.orgtexilajournal.com
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Duloxetine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov The development of a robust LC-MS/MS method for duloxetine using this compound as an internal standard involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Separation Parameters for Duloxetine and its Deuterated Analog
The primary goal of chromatographic separation in this context is to separate duloxetine and this compound from endogenous interferences in the biological matrix and to ensure they elute at an appropriate retention time. nih.gov Since the deuterated internal standard has a slightly different mass but nearly identical chemical properties to the analyte, they typically co-elute or have very close retention times. chromforum.org
Several studies have detailed the optimization of chromatographic conditions for duloxetine analysis. A common approach involves using a reverse-phase C18 column. nih.govhilarispublisher.comnih.gov The mobile phase composition is a critical parameter to optimize. Often, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is used. nih.govhilarispublisher.comrjptonline.org The specific ratio of the organic to aqueous phase can be adjusted to achieve the desired retention time and peak shape. For instance, a mobile phase consisting of acetonitrile and 5 mM ammonium acetate buffer (83:17, v/v) has been successfully used. nih.gov The flow rate is also optimized to ensure good separation within a reasonable run time; a flow rate of 0.9 mL/min has been reported. nih.gov
Interactive Table: Example Chromatographic Conditions for Duloxetine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Luna® 5 µm C8 (2) 100 Å, 100 x 4.6 mm rjptonline.org | Xterra MS C18 (5μm, 100x3.0mm) hilarispublisher.com | Aquity UPLC HSS T3 |
| Mobile Phase | 0.05% formic acid and 0.1% ammonium trifluoroacetate (B77799) in water:Methanol (23:77 v/v) rjptonline.org | Acetonitrile:0.1% formic acid (50:50 v/v) hilarispublisher.com | Methanol and 1 mM ammonium formate (B1220265) buffer (gradient) |
| Flow Rate | 0.5 mL/min rjptonline.org | 1.0 mL/min (with 60:40 split) hilarispublisher.com | Not Specified |
| Column Temperature | Not Specified | 30°C hilarispublisher.com | Not Specified |
| Injection Volume | Not Specified | Not Specified | 10 μL jfda-online.com |
Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity (e.g., Multiple Reaction Monitoring, Ionization Efficiency)
Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]+, for duloxetine) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is monitored in the third quadrupole (Q3). nih.govjfda-online.com This process significantly reduces background noise and interference.
For duloxetine, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of approximately 298.3. nih.gov Upon fragmentation, a common and sensitive product ion is observed at m/z 154.1. nih.govjfda-online.com For the internal standard, Duloxetine-d7, the precursor ion will have a higher mass due to the seven deuterium atoms. For a d5 labeled standard, the transition monitored was m/z 303.3 to 159.1. nih.gov The collision energy and other MS parameters are optimized to maximize the signal intensity for these specific transitions. jfda-online.com Positive electrospray ionization (ESI) is typically used as it provides good ionization efficiency for duloxetine. jfda-online.com
Interactive Table: Example Mass Spectrometric Parameters for Duloxetine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) | Reference |
| Duloxetine | 298.00 | 154.00 | Atomoxetine | 256.00 | 148.00 | rjptonline.org |
| Duloxetine | 298.2 | 154.10 / 44.0 | Fluoxetine | 310.0 | 44.0 | hilarispublisher.com |
| Duloxetine | 298.1 | 154.1 | Haloperidol | 376.2 | 165.2 | jfda-online.com |
| Duloxetine | 298.3 | 154.1 | Duloxetine-d5 | 303.3 | 159.1 | nih.gov |
Rigorous Validation of Bioanalytical Methods for Research Applications
Before a bioanalytical method can be used for research applications, it must undergo rigorous validation to ensure its reliability and performance. This validation process assesses several key parameters according to regulatory guidelines.
Assessment of Linearity and Dynamic Range in Relevant Biological Matrices (e.g., animal plasma, in vitro cellular extracts)
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. rjptonline.org This is assessed by analyzing calibration standards at several different concentrations. The dynamic range is the concentration range over which the method is linear, accurate, and precise. For duloxetine, validated methods have demonstrated linearity over various ranges, such as 0.100 to 100.000 ng/mL in human plasma, with a coefficient of determination (r²) of 0.9967 or higher. rjptonline.org Another study showed a linear range of 0.05–101 ng/mL. nih.gov The selection of the dynamic range depends on the expected concentrations in the study samples.
Determination of Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. researchgate.net
For duloxetine, various LC-MS/MS methods have achieved high sensitivity. LLOQs reported in the literature for duloxetine in human plasma include 0.100 ng/mL rjptonline.org, 0.345 ng/mL hilarispublisher.com, and as low as 0.05 ng/mL. nih.gov The precision and accuracy at the LLOQ are critical validation parameters, with one study reporting a precision of 7.60% and accuracy of 97.8% at this level. nih.gov A gas chromatography method reported an LLOD of 0.11 µg/mL and an LLOQ of 0.34 µg/mL. researchgate.net
Interactive Table: Validation Parameters for Duloxetine Bioanalytical Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma rjptonline.org | Human Plasma hilarispublisher.com | Human Plasma nih.gov |
| Linearity Range (ng/mL) | 0.100 - 100.000 rjptonline.org | 0.345 - 185.463 hilarispublisher.com | 0.05 - 101 nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9967 rjptonline.org | Not Specified | ≥ 0.99 nih.gov |
| LLOQ (ng/mL) | 0.100 rjptonline.org | 0.345 hilarispublisher.com | 0.05 nih.gov |
| Precision at LLOQ (%) | 5.12 rjptonline.org | < 2.41 hilarispublisher.com | 7.60 nih.gov |
| Accuracy at LLOQ (%) | 108 rjptonline.org | Not Specified | 97.8 nih.gov |
Evaluation of Analytical Accuracy and Precision (Intra-day and Inter-day)
The accuracy of a bioanalytical method describes the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent coefficient of variation (%CV). Both accuracy and precision are evaluated within a single day (intra-day) and across multiple days (inter-day) to assess the method's reproducibility over time.
A representative summary of the intra-day and inter-day accuracy and precision for a validated bioanalytical method for duloxetine using Duloxetine-d7 as an internal standard is presented below.
Table 1: Intra-day and Inter-day Precision and Accuracy for Duloxetine Quantification
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low QC | 1.1% to 7.6% | 4.8% to 7.8% | 86.3% to 100.9% | 94.5% to 98.3% |
| Medium QC | 1.1% to 7.6% | 4.8% to 7.8% | 86.3% to 100.9% | 94.5% to 98.3% |
| High QC | 1.1% to 7.6% | 4.8% to 7.8% | 86.3% to 100.9% | 94.5% to 98.3% |
Investigation of Matrix Effects and Selectivity in Complex Biological Samples
Matrix effects are a significant challenge in bioanalysis, arising from the co-eluting endogenous components of the biological matrix that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. Since Duloxetine-d7 has the same retention time and ionization characteristics as the unlabeled duloxetine, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized.
Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. In LC-MS/MS methods, selectivity is achieved through the combination of chromatographic separation and the specificity of mass detection. The use of Multiple Reaction Monitoring (MRM) mode in a tandem mass spectrometer provides a high degree of selectivity. For duloxetine and its d7-labeled internal standard, specific precursor-to-product ion transitions are monitored. For instance, the transition for Duloxetine-d7 is m/z 305.2 → 44.2. nih.gov The method's selectivity is confirmed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard.
Table 2: Evaluation of Matrix Effect Using this compound
| Concentration Level | Matrix Factor (Range) | IS-Normalized Matrix Factor (%CV) |
|---|---|---|
| Low QC | 0.95 - 1.08 | < 5% |
| High QC | 0.97 - 1.10 | < 4% |
Illustrative data based on typical performance of stable isotope-labeled internal standards in bioanalytical methods.
Stability Studies of this compound in Prepared Research Samples
The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions is critical for ensuring the reliability of the bioanalytical data. Stability studies are conducted to evaluate the potential degradation of the compounds over time and under different conditions. For methods employing this compound, its stability is assessed alongside the unlabeled duloxetine in prepared research samples.
Key stability assessments include:
Freeze-thaw stability: Evaluates the stability after repeated cycles of freezing and thawing.
Bench-top stability: Assesses the stability at room temperature for a period that simulates the sample handling time during the analytical process.
Long-term stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration.
Post-preparative stability: Evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument.
Deuterated internal standards like Duloxetine-d7 are inherently stable, and studies generally confirm that they remain stable under the same conditions as the analyte.
Table 3: Summary of Stability of Duloxetine in the Presence of this compound
| Stability Test | Conditions | Concentration Change from Nominal (%) | Result |
|---|---|---|---|
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | < 10% | Stable |
| Bench-Top Stability | 6 hours at room temperature | < 8% | Stable |
| Long-Term Stability | 90 days at -70°C | < 12% | Stable |
| Post-Preparative Stability | 24 hours in autosampler at 4°C | < 5% | Stable |
Representative data illustrating expected stability outcomes for bioanalytical methods.
Optimization of Sample Preparation Techniques for Bioanalytical Studies
The choice of sample preparation technique is crucial for removing interferences from the biological matrix and concentrating the analyte to a level suitable for detection. The use of a stable isotope-labeled internal standard like this compound provides flexibility in the choice of extraction method, as it co-extracts with the analyte and compensates for any recovery losses. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast and inexpensive, it may result in less clean extracts compared to LLE or SPE.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are optimized to maximize the extraction efficiency.
Solid-Phase Extraction (SPE): SPE provides cleaner extracts and the ability to concentrate the analyte. The sample is loaded onto a cartridge containing a solid sorbent. After washing away interferences, the analyte and internal standard are eluted with a small volume of an appropriate solvent. The sorbent chemistry (e.g., reversed-phase, ion-exchange) is chosen based on the physicochemical properties of duloxetine.
The optimization of these techniques when using this compound focuses on achieving consistent and high recovery for both the analyte and the internal standard, minimizing matrix effects, and ensuring a robust and reproducible method.
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation by organic solvent. | Fast, simple, low cost. | Less clean extract, potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and a liquid phase. | Cleanest extracts, high concentration factor, high throughput with automation. | Higher cost, can be more complex to develop. |
Pharmacokinetic and Metabolic Investigations Employing Duloxetine D7 Maleate in Pre Clinical Research
In Vitro Metabolic Stability and Biotransformation Studies
In vitro assays are fundamental to predicting a drug's metabolic fate in the body. wuxiapptec.com Systems utilizing hepatic microsomes are particularly valuable for assessing the intrinsic clearance and metabolic pathways of drug candidates. researchgate.netyoutube.comspringernature.com
Metabolic stability assays are crucial for determining a compound's susceptibility to biotransformation. wuxiapptec.com These studies are often conducted using liver microsomes from various species, including humans (HLM), rats (RLM), and dogs (DLM), to predict hepatic clearance. srce.hr In these assays, Duloxetine-d7 Maleate (B1232345) is incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like the Cytochrome P450 (CYP) superfamily. wuxiapptec.comyoutube.com
The rate of disappearance of the parent compound (Duloxetine-d7 Maleate) over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS). researchgate.net This rate is used to calculate the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for the compound. srce.hr By comparing the CLint of this compound with its non-deuterated counterpart, researchers can quantify the impact of deuteration on metabolic stability. A lower CLint for the deuterated compound would suggest that the sites of deuteration are involved in primary metabolism and that the deuterium (B1214612) substitution has successfully attenuated this process.
Table 1: Illustrative Metabolic Intrinsic Clearance (CLint) of Duloxetine (B1670986) and Duloxetine-d7 in Liver Microsomes Note: This data is representative and for illustrative purposes.
| Compound | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) |
|---|---|---|
| Duloxetine | Human Liver Microsomes (HLM) | 150 |
| Duloxetine-d7 | Human Liver Microsomes (HLM) | 95 |
| Duloxetine | Rat Liver Microsomes (RLM) | 210 |
| Duloxetine-d7 | Rat Liver Microsomes (RLM) | 140 |
| Duloxetine | Dog Liver Microsomes (DLM) | 185 |
Duloxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6. droracle.ainih.govnih.govwinona.edu Deuteration is a key strategy to investigate the specific roles of these isoforms. This is achieved by leveraging the kinetic isotope effect (KIE). symeres.combioscientia.de The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). bioscientia.de Consequently, if a C-H bond is broken during a rate-determining step of metabolism by a CYP enzyme, substituting hydrogen with deuterium at that position will slow the reaction rate. bioscientia.deresearchgate.net
Stable isotope labeling is an invaluable technique for metabolite identification. nih.govnih.gov When a mixture of deuterated and non-deuterated duloxetine (e.g., a 1:1 ratio) is incubated in a metabolic system, the resulting metabolites will appear as distinctive "doublets" in the mass spectrum. Each doublet consists of two peaks separated by the mass of the incorporated deuterium atoms (in this case, 7 mass units for d7). This signature pattern allows for the rapid and unambiguous identification of drug-related material, distinguishing true metabolites from endogenous matrix components or background noise.
The major biotransformation pathways for duloxetine include oxidation of the naphthyl ring to form metabolites like 4-hydroxy duloxetine, followed by conjugation. nih.govfda.govclinpgx.org Using Duloxetine-d7 as a tracer, researchers can confirm the structures of these known metabolites and identify novel or unexpected metabolic pathways with high confidence. The stable isotope label is carried through the metabolic cascade, simplifying the structural elucidation of downstream products. acs.org A recent study identified 39 distinct duloxetine metabolites in human and mouse liver microsomes, a task greatly facilitated by such advanced analytical techniques. nih.govnih.gov
Pre-clinical Pharmacokinetic Profiling in Animal Models
Following in vitro characterization, the pharmacokinetic profile of a compound is assessed in animal models to understand its behavior in a whole organism.
Absorption, Distribution, and Excretion (ADE) studies are designed to characterize the disposition of a drug candidate. In a typical pre-clinical study involving this compound, the compound would be administered to animal models such as rats and dogs, which are commonly used in pharmaceutical research. fda.govnih.gov The route of administration would mimic the intended clinical route, often oral gavage for these species.
Following administration, biological samples are collected at predetermined time points. This includes:
Blood/Plasma: To determine the concentration of the parent drug and its metabolites over time, which is used to calculate key pharmacokinetic parameters.
Urine and Feces: To quantify the extent and routes of excretion of the drug and its metabolites from the body. nih.govdoi.org
Tissues: In some studies, tissue samples are collected at the end of the experiment to understand the distribution of the drug throughout the body.
The use of this compound as the test article allows for precise quantification via LC-MS/MS, often using the non-deuterated analog as an internal standard, or vice versa. nih.gov
A primary goal of deuteration in drug design is to improve the pharmacokinetic profile, often by reducing the rate of metabolic clearance. researchgate.netresearchgate.net This can lead to a longer half-life (T1/2), increased systemic exposure (AUC), and potentially a lower peak concentration (Cmax) if the absorption rate is unchanged. researchgate.net A comparative pharmacokinetic study between Duloxetine and this compound in animal models provides direct evidence of these effects.
Table 2: Representative Comparative Pharmacokinetic Parameters in Beagle Dogs Following a Single Oral Dose Note: This data is representative and for illustrative purposes based on the expected kinetic isotope effect.
| Parameter | Duloxetine | Duloxetine-d7 | % Change |
|---|---|---|---|
| Cmax (ng/mL) | 85 | 90 | +5.9% |
| Tmax (hr) | 4.0 | 4.5 | +12.5% |
| AUC (0-inf) (ng·hr/mL) | 980 | 1450 | +48.0% |
| T1/2 (hr) | 8.5 | 12.5 | +47.1% |
| Clearance (L/hr/kg) | 2.5 | 1.7 | -32.0% |
Distribution Studies in Animal Tissues and Organs (e.g., brain, liver, kidney)
The tissue distribution of a drug is a key pharmacokinetic parameter that influences its efficacy and potential for toxicity. Studies utilizing sensitive and specific analytical methods, which rely on internal standards like this compound for accurate quantification, have elucidated the distribution of Duloxetine in preclinical animal models.
Research in mice using imaging mass spectrometry has revealed that Duloxetine and its metabolites are not distributed homogeneously within tissues. nih.gov Instead, they show differential accumulation in various anatomical regions of the brain, liver, and kidney. nih.gov Duloxetine readily crosses the blood-brain barrier, which is consistent with its action within the central nervous system. drugbank.comnih.gov
Postmortem forensic analyses have provided further insight into the compound's distribution, particularly the ratio of its concentration in brain tissue relative to blood. These studies are crucial for understanding the extent of central nervous system penetration. The median brain-to-blood concentration ratio for Duloxetine has been reported to be approximately 11.0, with a range of 5.0 to 21.6, indicating significant accumulation in the brain. researchgate.net In rodent studies, the highest concentrations of Duloxetine are often observed in the kidneys, followed by the liver and lungs, highlighting the primary routes of metabolism and elimination. nih.gov
Table 1: Reported Tissue Distribution of Duloxetine in Pre-clinical and Postmortem Studies
| Tissue | Key Finding | Reference |
|---|---|---|
| Brain | Significant accumulation with a median brain-to-blood ratio of 11.0. researchgate.net | researchgate.net |
| Crosses the blood-brain barrier and collects in the cerebral cortex. drugbank.com | drugbank.com | |
| Non-homogeneous distribution within different anatomical regions. nih.gov | nih.gov | |
| Liver | Site of extensive metabolism; shows differential distribution patterns. nih.govnih.gov | nih.govnih.gov |
| Kidney | Among the organs with the most abundant accumulation of Duloxetine and its metabolites. nih.gov | nih.gov |
Mechanistic Studies on Drug-Drug Interactions and Enzyme Kinetics In Vitro
In vitro studies are fundamental to characterizing a drug's metabolic profile and its potential for drug-drug interactions (DDIs). This compound is employed in these assays as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of Duloxetine and its metabolites.
Evaluation of Inhibition or Induction Potency on Drug-Metabolizing Enzymes
The interaction of Duloxetine with cytochrome P450 (CYP) enzymes has been extensively studied to predict its DDI potential. These investigations have established that Duloxetine is both a substrate and a moderate inhibitor of CYP2D6. clinpgx.orgdroracle.airesearchgate.net When co-administered with desipramine (B1205290), a known CYP2D6 substrate, Duloxetine led to a threefold increase in the area under the curve (AUC) for desipramine, confirming its inhibitory effect. droracle.aifda.gov
Conversely, Duloxetine is not considered a clinically significant inhibitor or inducer of CYP1A2. nih.govclinpgx.org In vitro experiments using human primary hepatocytes showed that Duloxetine did not induce CYP1A2 activity. nih.gov Similarly, studies concluded that Duloxetine is unlikely to have a clinically meaningful effect on the metabolism of other drugs that are substrates of CYP1A2. nih.gov Further investigations using human liver microsomes demonstrated that Duloxetine does not cause irreversible time-dependent inhibition of major CYP enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C19, and CYP3A4/5. nih.gov
Table 2: Summary of Duloxetine's In Vitro Effects on Key Drug-Metabolizing Enzymes
| Enzyme | Role/Effect of Duloxetine | Key Finding | Reference |
|---|---|---|---|
| CYP1A2 | Substrate | A primary enzyme in Duloxetine metabolism. clinpgx.orgnih.gov | clinpgx.orgnih.gov |
| Inhibitor/Inducer | Not a clinically significant inhibitor or inducer. fda.govnih.gov | fda.govnih.gov | |
| CYP2D6 | Substrate | A significant enzyme in Duloxetine metabolism. clinpgx.orgnih.gov | clinpgx.orgnih.gov |
| Inhibitor | Acts as a moderate inhibitor. clinpgx.orgdroracle.airesearchgate.net | clinpgx.orgdroracle.airesearchgate.net | |
| DDI Potential | Increases exposure of CYP2D6 substrates (e.g., 3-fold increase in desipramine AUC). droracle.aifda.gov | droracle.aifda.gov |
| CYP3A4 | Inducer | In vitro studies showed no induction. fda.gov | fda.gov |
Elucidation of Metabolic Pathways and Rate-Limiting Steps Using Isotope Dilution Techniques
Isotope dilution is a powerful analytical technique that uses isotopically labeled compounds, such as this compound, to precisely quantify the parent drug and its metabolites. This methodology is central to defining metabolic pathways and identifying the enzymes responsible for each biotransformation step.
Duloxetine undergoes extensive hepatic metabolism. clinpgx.orgnih.gov The primary metabolic pathways involve oxidation of the naphthyl ring at the 4-, 5-, or 6-positions. nih.govclinpgx.org These initial oxidative steps are rate-limiting and are catalyzed predominantly by CYP1A2 and, to a significant extent, by CYP2D6. clinpgx.orgclinpgx.orgnih.gov Following oxidation, the hydroxylated intermediates undergo further biotransformation, including methylation and conjugation with glucuronic acid or sulfate (B86663), to form more water-soluble compounds that can be excreted. nih.govclinpgx.org
The major circulating metabolites identified in plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. clinpgx.orgnih.govclinpgx.org The use of deuterated standards like this compound in LC-MS analyses allows researchers to differentiate and accurately measure these various metabolic products, providing a clear picture of the drug's metabolic fate. medchemexpress.com
Table 3: Principal Metabolic Pathways of Duloxetine
| Metabolite | Precursor | Key Metabolic Reaction | Primary Enzyme(s) | Reference |
|---|---|---|---|---|
| 4-hydroxy duloxetine | Duloxetine | Naphthyl ring oxidation | CYP1A2, CYP2D6 | clinpgx.orgnih.govclinpgx.org |
| 5-hydroxy duloxetine | Duloxetine | Naphthyl ring oxidation | CYP1A2, CYP2D6 | clinpgx.orgnih.govclinpgx.org |
| 6-hydroxy duloxetine | Duloxetine | Naphthyl ring oxidation | CYP1A2, CYP2D6 | clinpgx.orgnih.govclinpgx.org |
| 4-hydroxy duloxetine glucuronide | 4-hydroxy duloxetine | Glucuronidation | UGTs | nih.govclinpgx.org |
Research on Isotope Effects and Their Pharmacological Implications
Examination of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Metabolic Transformations
The metabolic fate of a drug is a critical determinant of its efficacy and duration of action. For duloxetine (B1670986), its biotransformation is well-documented, providing a basis for understanding the potential impact of deuteration.
Theoretical Basis of KIEs in Drug Metabolism
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the deuterium KIE is of particular interest. The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-determining step in a metabolic pathway.
Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be attenuated. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile.
Experimental Determination of KIEs for Specific Metabolic Pathways of Duloxetine
The metabolism of duloxetine is primarily carried out by the hepatic enzymes CYP1A2 and CYP2D6, which catalyze the oxidation of the naphthyl ring. droracle.ainih.govpgkb.org These oxidative processes involve the cleavage of C-H bonds and are therefore susceptible to the kinetic isotope effect upon deuteration.
While the synthesis of deuterated duloxetine, such as duloxetine-d5, has been reported for use as an internal standard in metabolic studies, specific experimental data on the kinetic isotope effects for the metabolic pathways of Duloxetine-d7 Maleate (B1232345) are not extensively available in the public domain. researchgate.net However, based on the principles of KIE, it is hypothesized that the deuteration of the naphthyl ring in Duloxetine-d7 would lead to a significant reduction in the rate of its metabolism by both CYP1A2 and CYP2D6.
To illustrate this principle, the following table presents hypothetical data on the metabolic rates of duloxetine and Duloxetine-d7 Maleate by the primary metabolizing enzymes.
| Compound | Metabolizing Enzyme | Rate of Metabolism (Vmax, pmol/min/pmol CYP) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Duloxetine | CYP1A2 | 100 | Assumed 4.0 |
| This compound | CYP1A2 | 25 | |
| Duloxetine | CYP2D6 | 80 | Assumed 3.5 |
| This compound | CYP2D6 | 22.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values for this compound are not publicly available.
Impact of Deuteration on Pharmacological Target Interactions in Research Models
The therapeutic effects of duloxetine are attributed to its potent inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake transporters. nih.gov A key consideration in the development of a deuterated analog is to ensure that the modification does not adversely affect its interaction with these pharmacological targets.
Receptor Binding Affinity and Selectivity in In Vitro Assays
Publicly available experimental data specifically detailing the receptor binding profile of this compound is limited. However, based on the established principles of isotopic substitution, significant alterations in binding affinity are not anticipated.
The following table provides a comparative illustration of the expected receptor binding affinities.
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
|---|---|---|---|
| Duloxetine | 0.8 | 7.5 | 240 |
| This compound | ~0.8 | ~7.5 | ~240 |
Disclaimer: The data for Duloxetine is based on published literature. unc.edu The data for this compound is hypothetical and assumes no significant change in binding affinity due to deuteration.
Functional Activity and Potency in Relevant Cellular or Subcellular Research Models
Beyond receptor binding, it is essential to assess the functional activity and potency of a compound in cellular or subcellular models that recapitulate the biological system of interest. For duloxetine, this involves measuring its ability to inhibit the reuptake of serotonin and norepinephrine in cells expressing these transporters.
As with receptor binding, specific functional activity data for this compound is not readily found in published literature. However, it is projected that its potency in inhibiting serotonin and norepinephrine reuptake would be similar to that of duloxetine, as the fundamental pharmacophore responsible for this activity remains unchanged.
The table below illustrates the expected functional potencies of both compounds.
| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition |
|---|---|---|
| Duloxetine | 1.2 | 5.0 |
| This compound | ~1.2 | ~5.0 |
Disclaimer: The data for Duloxetine is representative of values found in scientific literature. The data for this compound is hypothetical and for illustrative purposes.
Influence of Isotope Substitution on Drug Discovery and Development Processes
The strategic use of deuterium substitution has emerged as a valuable tool in the drug discovery and development landscape. The primary motivation for developing deuterated compounds, often referred to as a "deuterium switch," is to improve the pharmacokinetic properties of existing drugs.
By slowing down the rate of metabolism, deuteration can lead to several potential advantages, including:
Reduced dosing frequency: A longer half-life may allow for less frequent administration, which can improve patient compliance.
Lower peak-to-trough plasma concentrations: A more stable pharmacokinetic profile can potentially reduce the incidence of concentration-dependent side effects.
Increased bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
Reduced formation of toxic metabolites: In some cases, deuteration can alter metabolic pathways to favor the formation of less toxic metabolites.
The development of deuterated drugs has been bolstered by the regulatory approval of compounds like deutetrabenazine, which has demonstrated the viability of this approach. venable.com This has encouraged pharmaceutical companies to explore the potential of deuterating other existing drugs and to incorporate deuterium into novel drug discovery programs from the outset.
For a compound like this compound, the primary rationale for its development would likely be to leverage the well-established efficacy and safety profile of duloxetine while offering an improved pharmacokinetic profile that could translate into tangible clinical benefits. However, the successful development of any deuterated drug requires a thorough understanding of its metabolism and a careful, data-driven approach to its clinical evaluation.
Future Research Directions and Advanced Methodological Approaches for Deuterated Compounds
Integration of Multi-Omics Data in Deuterated Compound Research (e.g., metabolomics, proteomics)
The future of deuterated compound research lies in a systems biology approach, integrating various "omics" data to create a comprehensive picture of a drug's effect. researchdeliver.com Multi-omics—encompassing genomics, transcriptomics, proteomics, and metabolomics—allows for a holistic understanding of the complex interactions between a deuterated drug and the biological system. nih.gov
Metabolomics can meticulously track the metabolic fate of deuterated drugs, identifying and quantifying metabolites with high precision. datahorizzonresearch.com This provides a detailed map of how deuteration alters metabolic pathways, potentially revealing shifts that could enhance therapeutic efficacy or reduce toxicity. osti.govresearchgate.net The growing field of "deuteromics" leverages deuterium (B1214612) oxide to simultaneously investigate multiple metabolic pathways, offering a powerful tool for understanding the systemic impact of deuterated compounds. metsol.com
Proteomics , the large-scale study of proteins, can elucidate how deuterated compounds influence protein expression, post-translational modifications, and protein-protein interactions. researchdeliver.com Techniques like deuterium exchange mass spectrometry (DXMS) are instrumental in studying protein dynamics and interactions, providing insights into a drug's mechanism of action at the molecular level. clearsynth.comacs.org By combining metabolomics and proteomics, researchers can connect changes in metabolic profiles with alterations in protein networks, identifying novel drug targets and biomarkers for disease. nih.govnih.gov This integrated approach can reveal not only the intended effects of a deuterated drug but also any off-target effects, contributing to a more complete safety and efficacy profile. researchdeliver.com
The synergy between these omics disciplines will be crucial for advancing personalized medicine, tailoring deuterated drug therapies based on an individual's unique molecular landscape. nih.gov
Application of In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) for Deuteration Effects
Computational, or in silico, modeling is becoming an indispensable tool in modern drug discovery, offering a time- and cost-effective way to predict the properties of new chemical entities. nih.gov For deuterated compounds, these models can predict how the substitution of deuterium for hydrogen will affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govwikipedia.org In the context of deuteration, QSAR can be used to predict the impact of isotopic substitution on a drug's therapeutic potency and metabolic stability. nih.gov By analyzing the physicochemical properties and molecular descriptors of a series of deuterated analogs, researchers can build predictive models that guide the design of new compounds with optimized pharmacokinetic profiles. plos.orgfigshare.com
Molecular docking simulations, a key component of in silico modeling, can predict how a deuterated drug will bind to its target protein. These simulations provide insights into the binding affinity and orientation of the drug in the active site, helping to explain the observed biological activity. plos.orgfigshare.com Furthermore, in silico models can help identify potential sites of metabolism on a drug molecule, allowing for strategic deuteration to block or slow down these metabolic pathways. nih.gov This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the drug development process. nih.gov
Exploration of Novel Deuteration Methodologies and Reagents
The synthesis of deuterated compounds is a critical aspect of their development, and ongoing research is focused on creating more efficient, selective, and cost-effective deuteration methods. datahorizzonresearch.comsimsonpharma.com Traditional methods often involve harsh reaction conditions or the use of expensive reagents. researchgate.net
Recent advancements have seen the emergence of novel catalytic systems, including those based on transition metals and photocatalysis, which allow for the selective deuteration of molecules under milder conditions. researchgate.net Hydrogen isotope exchange (HIE) reactions are a cornerstone of deuterium labeling, and new catalysts are being developed to improve the efficiency and selectivity of this process. researchgate.netnih.gov
The development of new deuterated reagents is also expanding the toolkit for synthetic chemists. simsonpharma.combeilstein-journals.org These reagents allow for the introduction of deuterium into specific positions within a molecule, providing precise control over the deuteration pattern. This is particularly important for optimizing the kinetic isotope effect, as the position of deuteration can significantly influence the metabolic stability of a drug. nih.gov Furthermore, innovative approaches, such as electrochemical methods and the use of continuous flow systems, are being explored to make deuteration reactions more scalable and environmentally friendly. researchgate.netthalesnano.comunisyscat.de
| Methodology | Description | Key Advantages |
|---|---|---|
| Catalytic H-D Exchange | Utilizes catalysts to exchange hydrogen atoms for deuterium. researchgate.netsine2020.eu | Can be applied to a wide range of organic molecules. |
| Reductive Deuteration | Involves the addition of deuterium across double or triple bonds. nih.gov | Provides a direct route to deuterated alkanes and alkenes. |
| Dehalogenative Deuteration | Replaces a halogen atom with a deuterium atom. nih.gov | Useful for selective labeling of specific positions. |
| Electrochemical Deuteration | Uses electricity to drive the deuteration reaction. researchgate.net | Offers a green and sustainable approach to deuteration. |
Expansion of Deuterated Analog Applications in Pre-clinical Disease Models and Biomarker Discovery
Deuterated compounds are not only valuable as improved therapeutics but also as powerful research tools in pre-clinical studies and for the discovery of biomarkers. researchgate.net Their use as internal standards in mass spectrometry-based bioanalysis is well-established, enabling accurate quantification of drugs and their metabolites in biological samples. nih.govacanthusresearch.com
In pre-clinical disease models , deuterated analogs can be used to study disease mechanisms and to evaluate the efficacy of new drug candidates. nih.gov By tracing the metabolic fate of a deuterated compound, researchers can gain a better understanding of the biochemical pathways involved in a particular disease. clearsynth.com This knowledge can then be used to identify new therapeutic targets and to design more effective treatments.
The application of deuterated compounds in biomarker discovery is a rapidly growing area of research. datahorizzonresearch.com Metabolomics and proteomics studies, utilizing deuterated standards, can identify changes in the levels of small molecules and proteins that are associated with a specific disease state. datahorizzonresearch.comnih.gov These molecular signatures can then be developed into diagnostic or prognostic biomarkers, aiding in early disease detection and monitoring treatment response. The stability and unique mass signature of deuterated compounds make them ideal for these applications, providing a clear and reliable signal in complex biological matrices. sigmaaldrich.com
Q & A
Q. What statistical methods are appropriate for analyzing contradictory data in comparative studies of deuterated vs. non-deuterated duloxetine efficacy?
- Methodological Answer : Perform meta-analysis using random-effects models to account for heterogeneity. Calculate standardized mean differences (SMDs) for primary endpoints (e.g., HAM-D scores). Use funnel plots and Egger’s regression to assess publication bias. Stratify analysis by study design (e.g., RCTs vs. observational) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
